Due to the presence of both a fluorine atom and a thiol group, 3-Fluorothiophenol can act as a building block for the synthesis of various functional materials.
The thiol group in 3-Fluorothiophenol can participate in thiol-ene click chemistry, a reliable and efficient technique for creating new materials with specific properties. By reacting with alkenes, 3-Fluorothiophenol can be incorporated into polymers, resins, and other functional structures [].
3-Fluorothiophenol's ability to form strong bonds with gold surfaces makes it a candidate for the development of Self-assembled Monolayers (SAMs). SAMs are ordered assemblies of molecules on a substrate and can be used in various applications such as biosensors, molecular electronics, and corrosion protection []. The presence of the fluorine atom in 3-Fluorothiophenol might influence the properties of the SAMs, such as their packing density and electronic behavior.
The presence of a fluorine atom can sometimes improve the drug-like properties of a molecule. Fluorine substitution can enhance a molecule's metabolic stability and membrane permeability, both crucial factors for successful drug development [].
The thiol group can be used to attach 3-Fluorothiophenol to biomolecules like peptides or proteins through a process known as bioconjugation. This could be useful for creating targeted drug delivery systems or probes for biological imaging [].
3-Fluorothiophenol (3-FTP) is an aromatic organic compound with the molecular formula C6H5FS. It is a derivative of thiophenol, where a fluorine atom is attached to the third carbon position of the benzene ring, and a thiol group (-SH) is present. 3-FTP is a colorless liquid at room temperature [].
The origin of 3-FTP is likely through synthetic methods in a laboratory setting. Due to its specific structure, it is not commonly found in nature. 3-FTP holds significance in scientific research due to its unique properties that allow it to participate in various chemical reactions and potentially serve as a building block for more complex molecules.
3-FTP possesses a hybrid aromatic and functional group structure. The core of the molecule consists of a benzene ring with a delocalized electron cloud, contributing to its aromatic character. A fluorine atom is attached at the third position of the ring, slightly affecting the electron distribution and potentially influencing reactivity. The most notable aspect of the structure is the thiol group (-SH) bonded to the first carbon of the benzene ring. This thiol group grants 3-FTP unique properties, including acidity and the ability to form covalent bonds with metals.
3-FTP can participate in various chemical reactions due to the presence of the thiol group and the aromatic ring. Here are some relevant reactions:
3-FC6H4Br + Na2S -> 3-FC6H4SH + NaBr
The aromatic ring in 3-FTP can undergo electrophilic aromatic substitution reactions, where an electrophile (electron-deficient species) replaces a hydrogen atom on the ring. The presence of the fluorine atom might slightly deactivate the ring towards electrophiles compared to unsubstituted thiophenol.
The thiol group in 3-FTP can be oxidized to a disulfide bond (-S-S-) or a sulfonic acid group (-SO3H) under appropriate conditions.
Flammable;Irritant